![molecular formula C10H10N2O2 B189884 Éthyl imidazo[1,2-a]pyridine-5-carboxylate CAS No. 177485-39-1](/img/structure/B189884.png)

Éthyl imidazo[1,2-a]pyridine-5-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

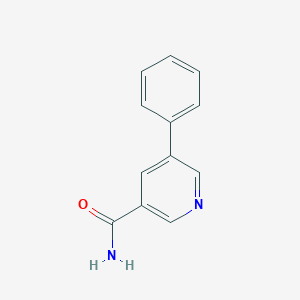

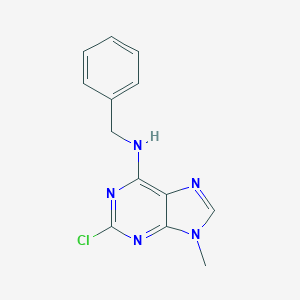

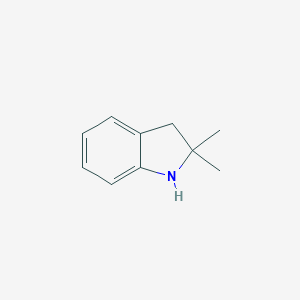

Ethyl imidazo[1,2-a]pyridine-5-carboxylate is a chemical compound with the CAS Number: 177485-39-1. It has a molecular weight of 190.2 and its IUPAC name is ethyl imidazo[1,2-a]pyridine-5-carboxylate .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A metal-free sequential dual oxidative amination of C (sp3)-H bonds under ambient conditions has been reported to afford imidazo[1,5-a]pyridines in very good yields .Molecular Structure Analysis

The molecular structure of Ethyl imidazo[1,2-a]pyridine-5-carboxylate is represented by the InChI code: 1S/C10H10N2O2/c1-2-14-10(13)8-4-3-5-9-11-6-7-12(8)9/h3-7H,2H2,1H3 . The imidazo[1,2-a]pyridine fragment is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines have been synthesized employing different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A transition-metal-free sp3 C–H amination reaction has been established for imidazo[1,5-a]pyridine synthesis employing molecular iodine from 2-pyridyl ketones and alkylamines .Physical And Chemical Properties Analysis

Ethyl imidazo[1,2-a]pyridine-5-carboxylate is a solid substance with a purity of 95%. It should be stored sealed in a dry room temperature environment .Applications De Recherche Scientifique

Agents antituberculeux

Les analogues de l'imidazo[1,2-a]pyridine ont été reconnus comme des agents antituberculeux potentiels . Ils présentent une activité significative contre la tuberculose multirésistante (MDR-TB) et la tuberculose ultrarésistante (XDR-TB) .

Chimie médicinale

Les composés de l'imidazo[1,2-a]pyridine sont largement utilisés en chimie médicinale . Ils sont considérés comme des échafaudages de « préjugés médicamenteux » en raison de leur large éventail d'applications .

Complexes de coordination

Ces composés peuvent servir de ligands pour une pléthore de complexes de coordination .

Capteurs chimiques

Les composés de l'imidazo[1,2-a]pyridine peuvent être utilisés pour développer des capteurs chimiques .

Optoélectronique

Ces composés ont des applications en optoélectronique . Ils peuvent être utilisés dans le développement de matériaux intelligents .

Bio-imagerie

Les composés à base d'imidazo[1,2-a]pyridine peuvent être utilisés comme fluorophores pour la bio-imagerie

Mécanisme D'action

Target of Action

Ethyl imidazo[1,2-a]pyridine-5-carboxylate has been recognized as a significant scaffold in medicinal chemistry with a wide range of applications . It has been found to exhibit significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) . It has also been identified as a potential anticancer agent .

Mode of Action

The compound interacts with its targets, leading to changes that result in its therapeutic effects. For instance, in the context of tuberculosis, it shows in vitro anti-TB activity against replicating and non-replicating TB . As an anticancer agent, it has been found to be a potent inhibitor for KRAS G12C-mutated NCI-H358 cells .

Biochemical Pathways

The compound affects various biochemical pathways. In the case of tuberculosis, it interferes with the bacterial growth, leading to a reduction in the bacterial load . As an anticancer agent, it increases the number of MCF-7 cells in the G0/G1 phase and induces apoptosis .

Pharmacokinetics

It has been suggested that the compound displays pharmacokinetic and safety profiles compatible with once-daily dosing .

Result of Action

The compound’s action results in molecular and cellular effects that contribute to its therapeutic benefits. For instance, it has been found to exhibit cytotoxic potential against MCF-7 and HT-29 cells . In the context of tuberculosis, it leads to a significant reduction in the bacterial load .

Action Environment

The action, efficacy, and stability of Ethyl imidazo[1,2-a]pyridine-5-carboxylate can be influenced by various environmental factors. These factors could include the physiological environment within the body, such as pH and temperature, as well as external factors like storage conditions .

Avantages Et Limitations Des Expériences En Laboratoire

Ethyl imidazo[1,2-a]pyridine-5-carboxylate has a number of advantages and limitations when used in laboratory experiments. One of the main advantages of Ethyl imidazo[1,2-a]pyridine-5-carboxylate is its high solubility in water, which makes it easy to use in various experiments. Additionally, Ethyl imidazo[1,2-a]pyridine-5-carboxylate has a relatively low toxicity, making it safe to use in laboratory experiments. However, Ethyl imidazo[1,2-a]pyridine-5-carboxylate also has some limitations, such as its low stability, which can make it difficult to use in long-term experiments.

Orientations Futures

There are a number of potential future directions for research involving Ethyl imidazo[1,2-a]pyridine-5-carboxylate. One potential direction is the development of new therapeutic agents based on Ethyl imidazo[1,2-a]pyridine-5-carboxylate. Additionally, further research into the biochemical and physiological effects of Ethyl imidazo[1,2-a]pyridine-5-carboxylate could lead to the development of more effective treatments for various diseases. Additionally, further research into the synthesis of Ethyl imidazo[1,2-a]pyridine-5-carboxylate could lead to the development of more efficient and cost-effective methods of synthesis. Finally, further research into the potential applications of Ethyl imidazo[1,2-a]pyridine-5-carboxylate could lead to the development of new compounds with unique properties.

Méthodes De Synthèse

Ethyl imidazo[1,2-a]pyridine-5-carboxylate can be synthesized by a variety of methods, including the reaction of ethyl imidazole-5-carboxylate with anhydrous hydrogen fluoride, the reaction of ethyl imidazole-5-carboxylate with aqueous hydrochloric acid, and the reaction of ethyl imidazole-5-carboxylate with sodium hydroxide. The most common method of synthesis is the reaction of ethyl imidazole-5-carboxylate with anhydrous hydrogen fluoride, which yields Ethyl imidazo[1,2-a]pyridine-5-carboxylate in a yield of approximately 80%.

Safety and Hazards

The safety information for Ethyl imidazo[1,2-a]pyridine-5-carboxylate includes hazard statements H302-H315-H319-H335 and precautionary statements P261-P305+P351+P338 . In case of skin contact, it is recommended to immediately wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes .

Propriétés

IUPAC Name |

ethyl imidazo[1,2-a]pyridine-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-2-14-10(13)8-4-3-5-9-11-6-7-12(8)9/h3-7H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHVVQICOKBGMQG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC2=NC=CN21 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40456163 |

Source

|

| Record name | ethyl imidazo[1,2-a]pyridine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40456163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

177485-39-1 |

Source

|

| Record name | ethyl imidazo[1,2-a]pyridine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40456163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N4,N4,N4'-Triphenyl-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B189807.png)

![Benzyl (1R,5S)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B189808.png)

![[1-(4-Fluorobenzyl)piperidin-4-yl]methylamine](/img/structure/B189813.png)